molecular formula C14H13NO B1361256 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine CAS No. 443749-33-5

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

Cat. No. B1361256
M. Wt: 211.26 g/mol
InChI Key: NCEYQLGZLWZIPV-UHFFFAOYSA-N
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Description

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine is a biochemical used for proteomics research . It has a molecular formula of C14H13NO and a molecular weight of 211.26 .


Synthesis Analysis

Recent advances in dibenzo[b,f][1,4]oxazepine synthesis have been reported. The methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes, substituted 2-nitro-1-bromobenzene and substituted 2-triazolylphenols, substituted 2-nitro-1-bromobenzene and substituted 2-hydrazonamidophenol, substituted 2-nitro-1-bromobenzene and substituted 2-(aminomethyl)phenol, and 2-aminobenzonitrile and 1,4-dichloro-2-nitrobenzene .


Molecular Structure Analysis

The molecular structure of 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine consists of a dibenzo[b,f][1,4]oxazepine core with a methyl group attached to the 2-position .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of dibenzo[b,f][1,4]oxazepine derivatives include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .

Scientific Research Applications

Catalytic Asymmetric Reactions

The dibenzo[b,f][1,4]oxazepine scaffold, which includes 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine, is a privileged structure in medicinal chemistry due to its wide range of biological and pharmacological activities. Research has focused on enantioselective reactions where these cyclic seven-membered imines are used as electrophiles, highlighting their substrate scope, limitations, and application in synthesizing related compounds (Munck, Vila, & Pedro, 2018).

Synthesis of Derivatives

Studies have achieved asymmetric alkynylation of seven-membered cyclic imine dibenzo[b,f][1,4]oxazepines using chiral phosphoric acid and Ag(I) catalysts. This method allows the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives containing a carbon-carbon triple bond, demonstrating the versatility in creating structurally diverse compounds (Ren, Wang, & Liu, 2014).

Asymmetric Transfer Hydrogenation

The first report on the asymmetric transfer hydrogenation (ATH) of dibenzo[b,f][1,4]oxazepine compounds has been documented. Using an (R,R)-Ru-Ts-DPEN complex in water, the process yields biologically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepines with excellent conversion and high enantioselectivity (More & Bhanage, 2017).

Enantioselective Addition Reactions

Enantioselective addition of Et2Zn to seven-membered cyclic imines has been catalyzed by a (R)-VAPOL-Zn(II) complex, allowing the synthesis of chiral 11-ethyl-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives. This represents a novel approach for enantioselective addition to cyclic aldimines (Munck, Sukowski, Vila, & Pedro, 2017).

Aza-Reformatsky Reaction

A catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been developed, leading to the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives with excellent yields and high enantioselectivities. This showcases the adaptability of dibenzo[b,f][1,4]oxazepines in complex organic syntheses (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Future Directions

Dibenzo[b,f][1,4]oxazepine derivatives possess an array of pharmacological activities and are of growing pharmaceutical interest . These compounds are found in many physiologically active compounds, including antidepressants, analgesics, calcium channel antagonists, a histamine H4 receptor agonist, a non-nucleoside HIV-1 reverse transcriptase inhibitor, and a lachrymatory agent . The recent advances in their synthesis will serve as a guide to chemists in developing dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest .

properties

IUPAC Name

8-methyl-5,6-dihydrobenzo[b][1,4]benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-10-6-7-13-11(8-10)9-15-12-4-2-3-5-14(12)16-13/h2-8,15H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCEYQLGZLWZIPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=CC=CC=C3NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349487
Record name 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine

CAS RN

443749-33-5
Record name 2-Methyl-10,11-dihydro-dibenzo[b,f][1,4]oxazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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